2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

Catalog No.
S715361
CAS No.
179946-34-0
M.F
C9H5F4N
M. Wt
203.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

CAS Number

179946-34-0

Product Name

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H5F4N

Molecular Weight

203.14 g/mol

InChI

InChI=1S/C9H5F4N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2

InChI Key

SFLYZUWDTDYATN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC#N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)C(F)(F)F

The exact mass of the compound 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a specialized aromatic building block used in the synthesis of complex heterocyclic compounds. Its utility is primarily defined by the ortho-disubstituted phenyl ring, featuring both a highly electronegative fluorine atom and a trifluoromethyl group. This specific arrangement creates a unique electronic and steric environment, making it a critical precursor for certain classes of biologically active molecules, particularly in the development of kinase inhibitors for targeted therapies. [1]

Substituting this compound with simpler analogs, such as 2-(trifluoromethyl)phenylacetonitrile (lacking the ortho-fluoro group) or 2-fluorophenylacetonitrile (lacking the trifluoromethyl group), is functionally invalid for its intended applications. The ortho-fluoro substituent is not a generic solubilizing or blocking group; it is a deliberate design element intended to modulate the pKa of the resulting heterocyclic core and form specific hydrogen bonds or electrostatic interactions within a target protein's active site. [1] Procuring a simpler analog would lead to a different final compound with a distinct biological activity profile, binding affinity, and patent landscape, making such a substitution unsuitable for targeted synthesis programs.

Precursor Suitability: Validated Intermediate in Patented JAK Inhibitor Synthesis

This compound is a documented precursor in the synthesis of 5-(2-fluoro-6-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine, a key intermediate for a series of patented Janus Kinase (JAK) inhibitors. [1] The synthesis proceeds via a two-step, one-pot reaction involving initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine hydrate. The successful execution of this transformation validates the compound's process compatibility for constructing the specific, highly-functionalized pyrazole core required for this class of inhibitors.

Evidence DimensionProcess Validation
Target Compound DataSuccessfully used as a precursor to synthesize 5-(2-fluoro-6-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine.
Comparator Or BaselineNot Applicable. Evidence demonstrates suitability for a specific, patented synthetic route.
Quantified DifferenceNot Applicable.
ConditionsTwo-step, one-pot reaction with DMF-DMA then hydrazine hydrate in ethanol at reflux.

This confirms the compound is the correct and necessary raw material to access a specific, high-value, patented series of JAK inhibitor scaffolds.

Chemical Necessity: Enables Access to a Structurally and Functionally Distinct Class vs. Non-Fluorinated Analog

While this compound is required for fluorinated targets, its direct non-fluorinated analog, 2-(trifluoromethyl)phenylacetonitrile, is used to produce a different class of intermediates. For example, the synthesis of 5-(2-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine, the non-fluorinated pyrazole core, using an identical reaction sequence (DMF-DMA followed by hydrazine) proceeds with a reported yield of 75%. [1] The procurement choice is therefore not based on yield, but on the absolute requirement for the ortho-fluoro group to synthesize the target molecule series with its unique biological properties and intellectual property.

Evidence DimensionPrecursor Role & Yield of Analog
Target Compound DataRequired precursor for the 2-fluoro-6-trifluoromethylphenyl pyrazole series.
Comparator Or Baseline2-(Trifluoromethyl)phenylacetonitrile yields the corresponding non-fluorinated pyrazole intermediate at 75%.
Quantified DifferenceLeads to a structurally distinct molecular class; the comparator provides a yield benchmark for a similar transformation.
ConditionsTwo-step reaction: 1) DMF-DMA, 110 °C; 2) Hydrazine hydrate, ethanol, reflux.

A buyer must procure this specific compound to create the fluorinated end-products; the non-fluorinated analog is not a viable substitute as it leads to a different molecular entity.

High-Value Precursor for Patented Pyrazolopyrimidine-Based JAK Inhibitors

This compound is the specified starting material for synthesizing the 5-(2-fluoro-6-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine intermediate, which serves as the core of a patented series of JAK inhibitors. Its use is essential for research and development programs targeting this specific chemical space. [1]

Scaffolding for Kinase Inhibitors Requiring Ortho-Fluoro Phenyl Moieties

Ideal for medicinal chemistry programs where structure-activity relationship (SAR) studies have identified the necessity of an ortho-fluoro group adjacent to a trifluoromethyl group for enhancing binding affinity, modulating selectivity, or improving pharmacokinetic properties of the final drug candidate. [2]

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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